N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a 4-fluorophenyl group at position 2. The acetamide side chain is linked to a 4-acetylphenyl group, which contributes to its unique electronic and steric properties. This compound is of interest due to its structural similarity to bioactive pyridazinones, which are known for anti-inflammatory, anticancer, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C20H16FN3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H16FN3O3/c1-13(25)14-4-8-17(9-5-14)22-19(26)12-24-20(27)11-10-18(23-24)15-2-6-16(21)7-3-15/h2-11H,12H2,1H3,(H,22,26) |
InChI Key |
GIGBXKUVZQWPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the acetylphenyl and fluorophenyl groups. Common reagents used in these reactions include acetic anhydride, fluorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Industry: In industrial applications, the compound could be used in the development of new materials, coatings, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of pyridazinone derivatives is highly dependent on substituents at positions 3 and 5 of the pyridazinone ring, as well as the nature of the acetamide side chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Target Compound : The 4-fluorophenyl group enhances metabolic stability compared to chlorophenyl analogs (e.g., ’s dichloro derivative), as fluorine resists oxidative degradation. The acetylphenyl side chain may improve binding to hydrophobic pockets in target enzymes .
- Anti-inflammatory Activity: Pyridazinones with bromophenyl (e.g., Compound 71 in ) exhibit IC₅₀ values <10 μM in COX-2 inhibition assays, whereas the target compound’s fluorophenyl group may offer similar potency with reduced toxicity .
- Solubility : Methoxy-substituted analogs () show higher aqueous solubility but shorter half-lives due to rapid demethylation .
Biological Activity
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound notable for its diverse biological activities, primarily due to its unique structural components. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Compound Overview
- Molecular Formula : C20H16FN3O3
- Molecular Weight : 365.4 g/mol
- Chemical Structure : The compound features a pyridazinone core structure, which is linked to an acetylphenyl group and a fluorophenyl substituent. This specific arrangement enhances its potential pharmacological properties .
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom in the phenyl group can enhance binding affinity, while the pyridazinone core may interact with active sites on proteins, leading to inhibition or activation of critical biological pathways .
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties, although specific cancer types and mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cancer progression and other diseases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antitumor Efficacy :
A study investigated the compound's effect on HepG2 liver cancer cells, revealing a dose-dependent increase in apoptosis rates. The apoptosis rates increased significantly from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 μM) . -
Cell Cycle Analysis :
The compound was shown to induce G2/M phase arrest in HepG2 cells, suggesting a mechanism through which it exerts its antiproliferative effects. The percentage of cells in the G2/M phase increased significantly with higher concentrations of the compound . -
Comparative Studies :
Comparative analysis with known HDAC inhibitors demonstrated that this compound exhibited similar or enhanced activity against various cancer cell lines compared to established treatments like SAHA (suberoylanilide hydroxamic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
